molecular formula C11H8ClNO B145141 6-Aminonaphthalene-2-carbonyl chloride CAS No. 132614-27-8

6-Aminonaphthalene-2-carbonyl chloride

Cat. No.: B145141
CAS No.: 132614-27-8
M. Wt: 205.64 g/mol
InChI Key: OZULEYHPGANCBI-UHFFFAOYSA-N
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Description

6-Aminonaphthalene-2-carbonyl chloride is a naphthalene derivative featuring an amino (-NH₂) group at position 6 and a carbonyl chloride (-COCl) group at position 2. Its molecular formula is C₁₁H₈ClNO, with an approximate molecular weight of 205.45 g/mol. This compound is primarily utilized as an intermediate in organic synthesis, particularly for constructing amides, esters, or heterocyclic systems in pharmaceuticals, dyes, and agrochemicals . The amino group confers nucleophilic character, while the carbonyl chloride enables electrophilic reactivity, making it versatile in coupling reactions. However, its electronic and steric properties differ significantly from structurally related compounds, as discussed below.

Properties

CAS No.

132614-27-8

Molecular Formula

C11H8ClNO

Molecular Weight

205.64 g/mol

IUPAC Name

6-aminonaphthalene-2-carbonyl chloride

InChI

InChI=1S/C11H8ClNO/c12-11(14)9-2-1-8-6-10(13)4-3-7(8)5-9/h1-6H,13H2

InChI Key

OZULEYHPGANCBI-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC(=C2)N)C=C1C(=O)Cl

Canonical SMILES

C1=CC2=C(C=CC(=C2)N)C=C1C(=O)Cl

Synonyms

2-Naphthalenecarbonyl chloride, 6-amino- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 6-aminonaphthalene-2-carbonyl chloride with three analogous naphthalene derivatives, focusing on substituent effects, molecular properties, and reactivity.

1-(Trifluoromethyl)naphthalene-6-carbonyl Chloride

  • Substituents : Trifluoromethyl (-CF₃) at position 6, carbonyl chloride (-COCl) at position 2.
  • Molecular Formula : C₁₂H₆ClF₃O.
  • Molecular Weight : 258.62 g/mol .
  • Key Differences: The -CF₃ group is strongly electron-withdrawing, enhancing the electrophilicity of the carbonyl chloride compared to the amino group in the target compound. Increased steric bulk from -CF₃ may slow reaction kinetics in nucleophilic substitutions. Applications: Used in fluorinated drug intermediates due to metabolic stability imparted by -CF₃ .

6-Chloronaphthalene-2-sulfonyl Chloride

  • Substituents : Chlorine (-Cl) at position 6, sulfonyl chloride (-SO₂Cl) at position 2.
  • Molecular Formula : C₁₀H₆Cl₂O₂S.
  • Molecular Weight : ~260.97 g/mol .
  • Key Differences: Sulfonyl chlorides are more reactive than carbonyl chlorides in sulfonylation reactions (e.g., forming sulfonamides). Applications: Common in surfactant synthesis and polymer crosslinking .

6-(Aminomethyl)naphthalene-2-carboxylic Acid Hydrochloride

  • Substituents: Aminomethyl (-CH₂NH₂) at position 6, carboxylic acid (-COOH) at position 2 (as hydrochloride salt).
  • Molecular Formula: C₁₂H₁₂ClNO₂ (estimated).
  • Key Differences :
    • The carboxylic acid group (-COOH) is less reactive than carbonyl chloride, requiring activation (e.g., via EDCI) for amide bond formation.
    • Hydrophilicity is significantly higher due to the ionic hydrochloride salt and polar -COOH group.
    • Applications: Used in peptide mimetics and metal-chelating agents .

Data Table: Structural and Functional Comparison

Compound Substituents Molecular Formula Molecular Weight (g/mol) Functional Groups Reactivity Profile
This compound -NH₂ (6), -COCl (2) C₁₁H₈ClNO ~205.45 Carbonyl chloride Moderate electrophilicity due to -NH₂
1-(Trifluoromethyl)naphthalene-6-carbonyl chloride -CF₃ (6), -COCl (2) C₁₂H₆ClF₃O 258.62 Carbonyl chloride High electrophilicity due to -CF₃
6-Chloronaphthalene-2-sulfonyl chloride -Cl (6), -SO₂Cl (2) C₁₀H₆Cl₂O₂S ~260.97 Sulfonyl chloride High reactivity in sulfonylation
6-(Aminomethyl)naphthalene-2-carboxylic acid hydrochloride -CH₂NH₂ (6), -COOH (2) C₁₂H₁₂ClNO₂ - Carboxylic acid (salt) Low reactivity without activation

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